molecular formula C12H12N2O4 B3390363 Diethyl 4-cyano-2,6-pyridinedicarboxylate CAS No. 97316-54-6

Diethyl 4-cyano-2,6-pyridinedicarboxylate

Cat. No.: B3390363
CAS No.: 97316-54-6
M. Wt: 248.23 g/mol
InChI Key: JNEPFGIUUKDWOH-UHFFFAOYSA-N
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Description

Diethyl 4-cyano-2,6-pyridinedicarboxylate is a pyridine derivative characterized by a cyano (-CN) substituent at the 4-position and two ethyl ester (-COOEt) groups at the 2- and 6-positions of the pyridine ring. The cyano group is a strong electron-withdrawing substituent, which may enhance electrophilic reactivity at the pyridine ring and influence solubility, stability, and coordination chemistry compared to other derivatives .

Properties

IUPAC Name

diethyl 4-cyanopyridine-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-3-17-11(15)9-5-8(7-13)6-10(14-9)12(16)18-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEPFGIUUKDWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201191430
Record name 2,6-Pyridinedicarboxylic acid, 4-cyano-, 2,6-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97316-54-6
Record name 2,6-Pyridinedicarboxylic acid, 4-cyano-, 2,6-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97316-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Pyridinedicarboxylic acid, 4-cyano-, 2,6-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-cyano-2,6-pyridinedicarboxylate can be synthesized through a multi-step process involving the reaction of pyridine derivatives with appropriate reagents. One common method involves the reaction of diethyl malonate with 4-cyanopyridine under basic conditions, followed by esterification to yield the desired product . The reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-cyano-2,6-pyridinedicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the ester groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in the formation of various esters or amides.

Scientific Research Applications

Diethyl 4-cyano-2,6-pyridinedicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 4-cyano-2,6-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The cyano group and ester functionalities allow the compound to participate in various chemical reactions, potentially leading to the formation of active metabolites or intermediates. These interactions can affect biological processes at the molecular level, influencing enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Structural and Molecular Variations

The table below compares key pyridinedicarboxylate derivatives, emphasizing substituent effects:

Compound Name Substituent (4-position) Molecular Formula Molecular Weight Key Properties/Applications
Diethyl 4-cyano-2,6-pyridinedicarboxylate Cyano (-CN) Not Provided Not Provided High polarity; potential coordination ligand
Diethyl 4-ethoxy-2,6-pyridinedicarboxylate Ethoxy (-OEt) C₁₃H₁₇NO₅ 267.28 Moderate solubility in toluene; used in synthesis
Dimethyl 4-hydroxy-2,6-pyridinedicarboxylate Hydroxy (-OH) C₉H₉NO₅ 211.05 Polar; prone to hydrogen bonding
Diisopropyl 4-hydroxy-2,6-pyridinedicarboxylate Hydroxy (-OH) C₁₃H₁₇NO₅ 267.28 Lipophilic; used in amphiphilic ligand synthesis
Diethyl 4-(trifluoromethylphenyl)-2,6-dimethyl-... Trifluoromethylphenyl C₂₀H₂₂F₃NO₄ 397.40 High lipophilicity; early-stage research

Substituent Effects on Reactivity and Stability

  • Cyano vs. Ethoxy derivatives exhibit moderate solubility in organic solvents like toluene, while hydroxy derivatives are more polar and prone to hydrogen bonding .
  • Stability: Cyano-substituted compounds are generally stable under acidic conditions but may hydrolyze to carboxylic acids under strong basic conditions. Ethoxy groups are susceptible to acid-catalyzed hydrolysis, whereas hydroxy groups can undergo etherification or esterification .

Biological Activity

Diethyl 4-cyano-2,6-pyridinedicarboxylate (DCPD) is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with DCPD, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₂N₂O₄
  • Molecular Weight : 248.23 g/mol
  • Functional Groups : Cyano and ester groups contribute to its reactivity and interaction with biological targets.

DCPD's biological activity is primarily attributed to its interaction with various biomolecules. The presence of the cyano group allows for:

  • Enzyme Inhibition : DCPD may inhibit specific enzymes through competitive or non-competitive mechanisms.
  • Receptor Binding : The compound can potentially bind to receptors involved in cellular signaling pathways, influencing physiological responses.
  • Metabolite Formation : DCPD can be metabolized into active derivatives that exhibit enhanced biological effects.

Antimicrobial Activity

Research indicates that DCPD exhibits antimicrobial properties against various pathogens. A study conducted by demonstrated that DCPD showed significant inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Anti-inflammatory Effects

In vitro studies have suggested that DCPD may possess anti-inflammatory properties. A case study published in highlighted its ability to reduce the production of pro-inflammatory cytokines in macrophage cell lines.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive evaluation of DCPD's antimicrobial activity was performed using a range of bacterial strains. The results indicated a dose-dependent response, with higher concentrations yielding greater inhibition rates.
  • Inflammatory Response Modulation : In a controlled laboratory setting, DCPD was administered to macrophages, resulting in a marked decrease in TNF-alpha production, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent studies have explored the synthesis and characterization of DCPD derivatives, which may enhance its biological activity. For instance, modifications to the ester groups have been shown to improve solubility and bioavailability, potentially leading to more effective therapeutic agents .

Comparison with Related Compounds

To understand the uniqueness of DCPD, it is essential to compare it with similar compounds:

CompoundStructural DifferencesBiological Activity
Diethyl 2,6-pyridinedicarboxylateLacks cyano groupLower antimicrobial activity
Methyl 4-cyano-2,6-pyridinedicarboxylateMethyl instead of ethyl estersSimilar but less potent
Ethyl 4-cyano-2,6-pyridinedicarboxylateOne ethyl and one methyl esterDifferent solubility characteristics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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